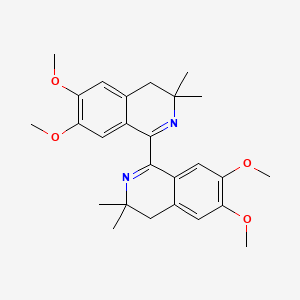
6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a biisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common approach involves the transformation of 2,2′,6,6′-tetramethoxy-1,1′-biphenyl through a series of reactions, including oxidation, reduction, and cyclization . The reaction conditions often require the use of specific catalysts and reagents, such as CuCl2 and PdCl2, to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O2 and reducing agents such as hydrogen gas. Catalysts like CuCl2 and PdCl2 are also frequently employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethoxypropane: Another compound with multiple methoxy groups, used in organic synthesis.
3,5,6,7-Tetramethoxy-3′,4′-methylenedioxy-flavone: A compound with a similar methoxy group arrangement, studied for its biological activities.
Uniqueness
6,6’,7,7’-TETRAMETHOXY-3,3,3’,3’-TETRAMETHYL-3H,3’H,4H,4’H-1,1’-BIISOQUINOLINE is unique due to its biisoquinoline core and the specific arrangement of methoxy and methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C26H32N2O4/c1-25(2)13-15-9-19(29-5)21(31-7)11-17(15)23(27-25)24-18-12-22(32-8)20(30-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3 |
InChI Key |
UXVJSMBCGYMNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















